molecular formula C21H16F3N5O2S B284327 2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide

2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide

Katalognummer: B284327
Molekulargewicht: 459.4 g/mol
InChI-Schlüssel: TXDUUWAYDUZIHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as 'Compound X' for ease of reference.

Wirkmechanismus

The exact mechanism of action of Compound X is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways that are involved in cell growth, inflammation, and apoptosis. Compound X has been shown to inhibit the activity of various kinases, including PI3K, AKT, and mTOR, which are known to be involved in cell growth and survival. It also inhibits the activity of NF-κB, a transcription factor that regulates inflammation and cell survival.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including:
1. Inhibition of cell growth and proliferation
2. Induction of apoptosis in cancer cells
3. Inhibition of inflammation
4. Neuroprotective effects
5. Antiviral and antibacterial effects

Vorteile Und Einschränkungen Für Laborexperimente

Compound X has several advantages and limitations for lab experiments. Some of the major advantages are:
1. High potency and selectivity
2. Low toxicity
3. Good solubility in water and organic solvents
4. Stable under various storage conditions
Some of the major limitations are:
1. High cost of synthesis
2. Limited availability
3. Limited knowledge of the mechanism of action

Zukünftige Richtungen

There are several future directions for the research and development of Compound X. Some of the major directions are:
1. Optimization of synthesis method to increase yield and purity
2. Identification of the exact mechanism of action
3. Development of more potent and selective analogs
4. Evaluation of the pharmacokinetics and pharmacodynamics of Compound X in vivo
5. Clinical trials for the potential use of Compound X as a chemotherapeutic agent or in the treatment of neurological disorders and inflammatory diseases.
Conclusion:
Compound X is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for Compound X have been discussed in this paper. Further research and development of Compound X may lead to the development of new drugs for the treatment of various diseases.

Synthesemethoden

The synthesis of Compound X involves the reaction of 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinethiol with N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide. The reaction is carried out in the presence of a suitable solvent and a catalyst, under controlled temperature and pressure conditions. The yield and purity of the final product depend on the reaction conditions and the quality of the starting materials.

Wissenschaftliche Forschungsanwendungen

Compound X has been extensively studied for its potential applications in various fields. Some of the major scientific research applications of Compound X are listed below:
1. Cancer Research: Compound X has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis in cancer cells. It has been studied as a potential chemotherapeutic agent for various types of cancer, including breast cancer, lung cancer, and colon cancer.
2. Neurological Disorders: Compound X has been studied for its potential neuroprotective effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.
3. Inflammation: Compound X has been studied for its anti-inflammatory effects in various inflammatory disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
4. Infectious Diseases: Compound X has been studied for its potential antibacterial and antiviral effects against various infectious diseases, including tuberculosis, HIV, and hepatitis C.

Eigenschaften

Molekularformel

C21H16F3N5O2S

Molekulargewicht

459.4 g/mol

IUPAC-Name

2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide

InChI

InChI=1S/C21H16F3N5O2S/c1-13-10-18(29(28-13)14-6-3-2-4-7-14)27-19(30)12-32-20-25-15(16-8-5-9-31-16)11-17(26-20)21(22,23)24/h2-11H,12H2,1H3,(H,27,30)

InChI-Schlüssel

TXDUUWAYDUZIHK-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3)C4=CC=CC=C4

Kanonische SMILES

CC1=NN(C(=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.